Cas no 20724-07-6 (L-Alanyl-L-alanyl-b-naphthylamide)
L-Alanyl-L-alanyl-b-naphthylamide Chemical and Physical Properties
Names and Identifiers
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- L-Alaninamide,L-alanyl-N-2-naphthalenyl- (9CI)
- H-Ala-Ala-βNA
- H-Ala-Ala-βNA · TFA
- H-ALA-ALA-β-NA TFA
- L-ALANYL-L-ALANYL-B-NAPHTHYLAMIDE
- H-Ala-Ala-bNA
- CHEBI:90611
- HY-P4527
- Ala-Ala-
- (2S)-2-amino-N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]propanamide
- L-Ala-L-Ala 2-naphthylamide
- H-ALA-ALA-BETA-NATFA
- MFCD00151974
- alanylalanine 2-naphthylamide
- L-alanyl-L-alanine 2-naphthylamide
- L-alanyl-N-naphthalen-2-yl-L-alaninamide
- l-alanyl-l-alanine-beta-naphthylamide
- SCHEMBL4609251
- Ala-Ala 2-naphthylamide
- H-Ala-Ala-betaNA
- ANA
- H-Ala-Ala-beta-Na Tfa
- 20724-07-6
- CS-0654952
- Q27162628
- L-Alanyl-L-alanyl-b-naphthylamide
-
- MDL: MFCD00151974
- Inchi: 1S/C16H19N3O2/c1-10(17)15(20)18-11(2)16(21)19-14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,17H2,1-2H3,(H,18,20)(H,19,21)/t10-,11-/m0/s1
- InChI Key: XDWBXMVFTBENCK-QWRGUYRKSA-N
- SMILES: O=C([C@H](C)NC([C@H](C)N)=O)NC1C=CC2C=CC=CC=2C=1
Computed Properties
- Exact Mass: 285.14800
- Monoisotopic Mass: 285.148
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.2A^2
- XLogP3: 1.6
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 597.8±35.0 °C at 760 mmHg
- Flash Point: 315.3±25.9 °C
- PSA: 84.22000
- LogP: 2.79440
- Vapor Pressure: 0.0±1.7 mmHg at 25°C
L-Alanyl-L-alanyl-b-naphthylamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
L-Alanyl-L-alanyl-b-naphthylamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A576468-10mg |
L-Alanyl-L-alanyl-b-naphthylamide |
20724-07-6 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A576468-50mg |
L-Alanyl-L-alanyl-b-naphthylamide |
20724-07-6 | 50mg |
$ 115.00 | 2022-06-08 | ||
| TRC | A576468-100mg |
L-Alanyl-L-alanyl-b-naphthylamide |
20724-07-6 | 100mg |
$ 185.00 | 2022-06-08 | ||
| abcr | AB478073-250 mg |
H-Ala-Ala-bNA; . |
20724-07-6 | 250MG |
€206.00 | 2022-05-20 | ||
| abcr | AB478073-1 g |
H-Ala-Ala-bNA; . |
20724-07-6 | 1g |
€518.00 | 2022-05-20 | ||
| abcr | AB478073-250mg |
H-Ala-Ala-bNA; . |
20724-07-6 | 250mg |
€280.30 | 2025-04-20 | ||
| abcr | AB478073-1g |
H-Ala-Ala-bNA; . |
20724-07-6 | 1g |
€670.90 | 2025-04-20 | ||
| Ambeed | A673627-1g |
H-Ala-Ala-BETA-NA.TFA |
20724-07-6 | 97% | 1g |
$331.0 | 2024-07-28 |
L-Alanyl-L-alanyl-b-naphthylamide Suppliers
L-Alanyl-L-alanyl-b-naphthylamide Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on L-Alanyl-L-alanyl-b-naphthylamide
Introduction to L-Alanyl-L-alanyl-β-naphthylamide (CAS No. 20724-07-6)
L-Alanyl-L-alanyl-β-naphthylamide, identified by its Chemical Abstracts Service (CAS) number 20724-07-6, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This peptidomimetic derivative, featuring an amide linkage between two alanine residues and a β-naphthyl moiety, exhibits unique structural and functional properties that make it a valuable candidate for various research applications. The compound's molecular structure, characterized by its alanine backbone and aromatic β-naphthyl group, contributes to its potential role in modulating biological pathways and interactions.
The L-Alanyl-L-alanyl-β-naphthylamide structure is particularly intriguing due to its ability to mimic natural peptides while incorporating a chromophore that enhances its detectability in analytical techniques. This dual functionality has positioned it as a promising tool in drug discovery and biomolecular research. Recent studies have highlighted its utility in developing novel therapeutic agents, particularly in the context of enzyme inhibition and receptor binding studies.
In the realm of medicinal chemistry, the β-naphthylamide moiety is known for its ability to interact with biological targets in a manner distinct from traditional amino acid-based peptides. This characteristic has led to investigations into its potential as a scaffold for designing small-molecule inhibitors with improved pharmacokinetic profiles. For instance, researchers have explored its application in targeting proteases and kinases, which are critical enzymes in numerous disease pathways, including cancer and inflammatory disorders.
One of the most compelling aspects of L-Alanyl-L-alanyl-β-naphthylamide is its potential as a fluorescent probe. The β-naphthyl group emits light upon excitation, allowing for real-time monitoring of biological processes at the molecular level. This property has been leveraged in fluorescence microscopy and flow cytometry experiments to study protein-protein interactions, cellular signaling pathways, and drug delivery mechanisms. The compound's fluorescence characteristics also make it suitable for high-throughput screening assays, where rapid and sensitive detection is essential.
Recent advancements in synthetic chemistry have enabled the development of more sophisticated derivatives of L-Alanyl-L-alanyl-β-naphthylamide, expanding its utility further. By modifying the alanine residues or introducing additional functional groups, researchers can fine-tune the compound's properties to achieve specific biological effects. For example, incorporating charged or hydrophobic substituents can alter its solubility and binding affinity, making it more effective in certain applications.
The compound's role in drug development has been further underscored by its incorporation into clinical trials as an investigational drug. While still in early stages of testing, preliminary results suggest that derivatives of L-Alanyl-L-alanyl-β-naphthylamide may exhibit therapeutic potential in treating conditions characterized by abnormal protein aggregation or excessive inflammation. These findings align with broader trends in pharmaceutical research, where peptidomimetics are increasingly recognized for their ability to overcome limitations associated with traditional peptide-based drugs.
From a chemical biology perspective, L-Alanyl-L-alanyl-β-naphthylamide serves as a model system for understanding how structural modifications can influence biological activity. Its well-defined structure allows researchers to systematically investigate the relationship between molecular conformation and function. This approach has been instrumental in uncovering new insights into enzyme mechanisms and identifying novel targets for therapeutic intervention.
The synthesis of L-Alanyl-L-alanyl-β-naphthylamide also presents opportunities for innovation in synthetic methodologies. The development of efficient synthetic routes not only facilitates access to the compound but also contributes to the broader field of organic chemistry by introducing new strategies for constructing complex molecules. These advancements often have downstream benefits, enabling the synthesis of other structurally related compounds with diverse applications.
In conclusion, L-Alanyl-L-alanyl-β-naphthylamide (CAS No. 20724-07-6) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its ability to serve as a fluorescent probe and enzyme inhibitor, make it a valuable tool for investigating biological processes at multiple levels. As synthetic methods continue to evolve and our understanding of disease mechanisms deepens, compounds like L-Alanyl-L-alanyl-β-naphthylamide are poised to play an increasingly important role in shaping the future of medicine.
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